molecular formula C7H3ClF3NO3 B1455313 2-Chloro-6-nitro-4-(trifluoromethyl)phenol CAS No. 69741-64-6

2-Chloro-6-nitro-4-(trifluoromethyl)phenol

Cat. No. B1455313
CAS RN: 69741-64-6
M. Wt: 241.55 g/mol
InChI Key: GAZOASPEAVAGAU-UHFFFAOYSA-N
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Patent
US08242133B2

Procedure details

A mixture of 5.01 g of a mixture containing 2-chloro-4-(trifluoromethyl)-6-nitrophenol, 15 ml of ethyl acetate and 1.0 g of 5% palladium on carbon was stirred under about one atmosphere of hydrogen at room temperature for 15 hours. The mixture was filtered through Celite™. The filtrate was concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 2.78 g of 2-amino-6-chloro-4-(trifluoromethyl)phenol.
[Compound]
Name
mixture
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([N+:12]([O-])=O)[C:3]=1[OH:15].[H][H]>[Pd].C(OCC)(=O)C>[NH2:12][C:4]1[CH:5]=[C:6]([C:8]([F:9])([F:10])[F:11])[CH:7]=[C:2]([Cl:1])[C:3]=1[OH:15]

Inputs

Step One
Name
mixture
Quantity
5.01 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)C(F)(F)F)[N+](=O)[O-])O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite™
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=CC(=C1)C(F)(F)F)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.